molecular formula C12H10BrNO2 B13661315 Ethyl 5-bromoquinoline-2-carboxylate

Ethyl 5-bromoquinoline-2-carboxylate

Cat. No.: B13661315
M. Wt: 280.12 g/mol
InChI Key: LRFJBIGTDJVBHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-bromoquinoline-2-carboxylate (Molecular Formula: C12H10BrNO2, Molecular Weight: 280.12) is a brominated quinoline ester that serves as a versatile chemical intermediate and building block in medicinal chemistry and drug discovery research . Its molecular structure features a bromine atom and an ethyl ester group, which provide distinct sites for further chemical modification, making it a valuable scaffold for the synthesis of more complex molecules . Compounds based on the quinoline core are recognized as biologically privileged moieties and are frequently investigated for a wide range of therapeutic applications . In particular, ethyl quinoline carboxylate derivatives have been identified through virtual screening as promising scaffolds for the development of inhibitors targeting enzymes such as human lactate dehydrogenase (hLDHA), which is a significant target in cancer research and the treatment of other diseases . Furthermore, related bromoquinoline carboxylates are utilized as key synthetic intermediates in advanced drug discovery approaches, including the development of proteolysis targeting chimeras (PROTACs) . These heterobifunctional molecules are designed to induce the degradation of specific protein targets within cells, a technique of high interest in chemical biology and therapeutic development . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H10BrNO2

Molecular Weight

280.12 g/mol

IUPAC Name

ethyl 5-bromoquinoline-2-carboxylate

InChI

InChI=1S/C12H10BrNO2/c1-2-16-12(15)11-7-6-8-9(13)4-3-5-10(8)14-11/h3-7H,2H2,1H3

InChI Key

LRFJBIGTDJVBHX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C1)C(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Detailed Preparation Methods

Bromination and Esterification via Tetrahydroquinoline Intermediate

A multi-step synthesis involves bromination of 7-nitro-1,2,3,4-tetrahydroquinoline, followed by oxidation and reduction steps to yield substituted bromoquinoline derivatives, which can be further converted to esters.

Step 1: Bromination of 7-nitro-1,2,3,4-tetrahydroquinoline
  • React 7-nitro-1,2,3,4-tetrahydroquinoline (139.9 g, 0.786 mol) with bromine (169.5 g, 1.061 mol) in concentrated sulfuric acid (1.4 L) at -5 °C for 1 hour, then at 5 °C for 16 hours.
  • Quench the reaction in crushed ice and ethyl acetate (2 L).
  • Adjust pH to 9 with sodium carbonate.
  • Extract and dry organic phase to obtain 5-bromo-7-nitro-1,2,3,4-tetrahydroquinoline with 92% yield.
Step 2: Dehydrogenation to 5-bromo-7-nitroquinoline
  • Use 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dichloromethane at room temperature for 1.5 hours.
  • Filter and wash to isolate 5-bromo-7-nitroquinoline.
Step 3: Reduction to 7-amino-5-bromoquinoline
  • Reduce 5-bromo-7-nitroquinoline with iron powder in absolute ethanol and acetic acid under reflux.
  • Filter and recrystallize to obtain 7-amino-5-bromoquinoline in 88.2% yield.

Although this route targets 7-amino derivatives, the brominated quinoline core is accessible for further esterification at the 2-position to yield Ethyl 5-bromoquinoline-2-carboxylate.

Direct Synthesis from 5-Bromoquinoline

A more direct approach involves starting from 5-bromoquinoline and installing the carboxylate group at the 2-position, followed by esterification.

Step 1: Synthesis of 5-bromo-3-iodoquinoline (related halogenation step)
  • React 5-bromoquinoline (100 g, 0.481 mol) with iodine (146 g, 0.577 mol) and tert-butyl hydroperoxide (TBHP, 494 g, 5.49 mol) in acetonitrile (1 L) under reflux for 24-36 hours.
  • Adjust pH to alkaline with saturated sodium carbonate aqueous solution.
  • Extract with ethyl acetate, wash with sodium sulfite solution until colorless.
  • Purify by column chromatography and recrystallization to obtain 5-bromo-3-iodoquinoline (56% yield).
Step 2: Palladium-catalyzed coupling and carbamate formation
  • React 5-bromo-3-iodoquinoline with tert-butyl carbamate in 1,4-dioxane using palladium acetate and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene as catalyst at 80 °C for 2-4 hours.
  • Filter, wash, and purify to obtain tert-butyl (5-bromo)quinolin-3-yl) carbamate.
Step 3: Hydrolysis to 3-amino-5-bromoquinoline
  • Hydrolyze the carbamate in methanol with hydrochloric acid at 40 °C for 2-4 hours.
  • Neutralize with ammonia, filter, wash, dry, and recrystallize to obtain 3-amino-5-bromoquinoline.

Data Table Summarizing Key Reaction Conditions

Step Reaction Type Reactants/Conditions Solvent Temperature Time Yield (%) Notes
1 Bromination 7-nitro-1,2,3,4-tetrahydroquinoline + Br2 + H2SO4 Concentrated H2SO4 -5 to 5 °C 17 h total 92 pH adjusted to 9, extraction with EtOAc
2 Dehydrogenation 5-bromo-7-nitro-1,2,3,4-tetrahydroquinoline + DDQ Dichloromethane Room temperature 1.5 h - Filtration and washing steps
3 Reduction 5-bromo-7-nitroquinoline + Fe + AcOH + EtOH Ethanol + Acetic acid Reflux ~10 min reflux 88.2 Recrystallization to purify
4 Halogenation (Iodination) 5-bromoquinoline + I2 + TBHP Acetonitrile Reflux 24-36 h 56 Alkaline workup, column purification
5 Palladium-catalyzed coupling 5-bromo-3-iodoquinoline + BocNH2 + Pd catalyst 1,4-Dioxane 80 °C 2-4 h - TLC monitoring, filtration, recrystallization
6 Hydrolysis Boc-protected intermediate + HCl + MeOH Methanol 40 °C 2-4 h - Neutralization, filtration, recrystallization

Research Outcomes and Analysis

  • The bromination of tetrahydroquinoline derivatives proceeds efficiently at low temperatures in sulfuric acid, yielding high purity bromoquinoline intermediates with yields above 90%.
  • Dehydrogenation with DDQ is effective for aromatization without harsh conditions.
  • Reduction with iron powder in ethanol/acetic acid provides high yields of amino-bromoquinolines, indicating mild and scalable conditions.
  • The palladium-catalyzed coupling and hydrolysis steps for aminoquinoline derivatives demonstrate the feasibility of functional group transformations on bromoquinoline cores, which can be adapted for esterification chemistry.
  • The use of tert-butyl hydroperoxide and iodine for selective iodination on bromoquinoline shows the potential for regioselective halogenation, which is critical for subsequent functionalization.

Mechanism of Action

The mechanism of action of ethyl 5-bromoquinoline-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The bromine atom and the quinoline ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

The compound’s structural analogs differ primarily in their heterocyclic cores, substituent positions, and functional groups. Below is a comparative analysis based on evidence:

Table 1: Key Structural and Electronic Comparisons
Compound Name Core Structure Substituents Key Features Similarity Score (if available)
Ethyl 5-bromoquinoline-2-carboxylate Quinoline 5-Br, 2-COOEt Aromatic, planar structure; bromine enhances electrophilicity N/A
Ethyl 5-bromothiophene-2-carboxylate Thiophene 5-Br, 2-COOEt Sulfur-containing heterocycle; smaller π-system, higher electron density 0.89
Ethyl 5-bromothiazole-2-carboxylate Thiazole 5-Br, 2-COOEt Nitrogen-sulfur heterocycle; polarizable, bioactive scaffold 0.88
Ethyl 2-(benzylamino)-5-bromonicotinate Pyridine (Nicotinate) 5-Br, 2-NHBn, 3-COOEt Pyridine core with amino group; enhanced hydrogen-bonding capability N/A
Ethyl 6-bromoisoquinoline-1-carboxylate Isoquinoline 6-Br, 1-COOEt Nitrogen position shifted; altered dipole and π-π stacking interactions N/A

Q & A

Q. What are the common synthetic routes for Ethyl 5-bromoquinoline-2-carboxylate, and what key reaction parameters influence yield?

this compound is typically synthesized via coupling reactions between brominated quinoline precursors and ester-containing reagents. For example, brominated furan or quinoxaline derivatives (e.g., 5-bromofuran-2-carboxylic acid) can be coupled with ethyl esters under palladium-catalyzed conditions or nucleophilic substitution reactions. Key parameters include temperature control (60–100°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reactants to minimize side products. Catalytic systems like Pd(PPh₃)₄ or CuI are often critical for cross-coupling efficiency .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized for structural elucidation of this compound?

  • NMR : Use deuterated DMSO or CDCl₃ to resolve aromatic proton signals (δ 7.5–9.0 ppm for quinoline protons). ¹³C NMR should highlight the carbonyl (C=O) at ~165 ppm and bromine-induced deshielding in adjacent carbons.
  • IR : Focus on ester C=O stretches (~1720 cm⁻¹) and C-Br vibrations (~560 cm⁻¹).
  • MS : High-resolution ESI-MS can confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 294.0 for C₁₂H₁₀BrNO₂). Cross-validate with isotopic patterns from bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br) .

Q. What are the best practices for purity assessment and handling to prevent degradation?

Store the compound in anhydrous, dark conditions at –20°C to avoid hydrolysis of the ester group. Purity should be assessed via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Monitor for degradation products like 5-bromoquinoline-2-carboxylic acid (retention time shifts). Use inert atmospheres (N₂/Ar) during synthesis and storage .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., NMR shifts or crystallographic results)?

Discrepancies often arise from solvation effects or crystal packing forces. For NMR, compare experimental shifts with DFT-calculated values (e.g., using Gaussian or ORCA) incorporating solvent models (PCM). For crystallography, refine structures using SHELXL with anisotropic displacement parameters and validate via R-factor convergence (<5%). If discrepancies persist, consider polymorph screening or variable-temperature XRD to assess dynamic effects .

Q. What strategies are effective in studying the compound's interactions with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases) guided by bromine’s halogen-bonding potential.
  • Enzyme Assays : Perform kinetic studies (IC₅₀, Kᵢ) under physiological pH (7.4) with controls for ester hydrolysis.
  • Cellular Uptake : Track intracellular accumulation via fluorescence tagging (e.g., BODIPY derivatives) or LC-MS quantification of metabolites .

Q. What are the challenges in crystallizing this compound, and how can SHELX software aid in structure refinement?

Challenges include low solubility in common solvents and polymorphism. Optimize crystallization via vapor diffusion (e.g., ethyl acetate/hexane mixtures). SHELXL refines structures by modeling disorder (e.g., bromine positional disorder) and hydrogen-bonding networks. Use the TWIN command for twinned crystals and SIMU/DELU restraints to manage thermal motion .

Q. How do bromine and ester groups influence the compound's reactivity in cross-coupling reactions?

The bromine atom acts as a directing group, facilitating Suzuki-Miyaura couplings at the C5 position. The ester group stabilizes intermediates via resonance but may hydrolyze under basic conditions. To prevent this, use mild bases (K₂CO₃) and low water content. Bromine’s electronegativity also enhances oxidative addition in Pd-catalyzed reactions .

Q. How to design experiments to differentiate between the compound's activity and its metabolites?

  • Metabolite Profiling : Incubate with liver microsomes (e.g., human CYP450 isoforms) and analyze via UPLC-QTOF-MS.
  • Activity Comparison : Test parent compound and major metabolites (e.g., hydrolyzed carboxylic acid) in parallel assays (e.g., enzyme inhibition). Use isotopic labeling (¹⁴C) to track metabolic pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.